1-{Thieno[3,2-b]furan-5-carbonyl}piperazine
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Overview
Description
1-{Thieno[3,2-b]furan-5-carbonyl}piperazine is a chemical compound with the molecular formula C11H12N2O2S. It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions. The thieno[3,2-b]furan moiety is a fused ring system that combines thiophene and furan rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{Thieno[3,2-b]furan-5-carbonyl}piperazine typically involves the reaction of thieno[3,2-b]furan-5-carboxylic acid with piperazine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an appropriate solvent such as dichloromethane or tetrahydrofuran (THF) for several hours .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
1-{Thieno[3,2-b]furan-5-carbonyl}piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
1-{Thieno[3,2-b]furan-5-carbonyl}piperazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 1-{Thieno[3,2-b]furan-5-carbonyl}piperazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The pathways involved may include signal transduction pathways that regulate cellular processes such as proliferation, apoptosis, and differentiation .
Comparison with Similar Compounds
Similar Compounds
- 1-{Thieno[3,2-b]furan-5-carbonyl}morpholine
- 1-{Thieno[3,2-b]furan-5-carbonyl}pyrrolidine
- 1-{Thieno[3,2-b]furan-5-carbonyl}piperidine
Uniqueness
1-{Thieno[3,2-b]furan-5-carbonyl}piperazine is unique due to the presence of the piperazine ring, which imparts distinct chemical and biological properties. Compared to its analogs, this compound may exhibit different binding affinities and selectivities for molecular targets, leading to varied biological activities. Its unique structure also allows for the exploration of diverse chemical reactions and the synthesis of novel derivatives.
Properties
Molecular Formula |
C11H12N2O2S |
---|---|
Molecular Weight |
236.29 g/mol |
IUPAC Name |
piperazin-1-yl(thieno[3,2-b]furan-5-yl)methanone |
InChI |
InChI=1S/C11H12N2O2S/c14-11(13-4-2-12-3-5-13)10-7-8-9(16-10)1-6-15-8/h1,6-7,12H,2-5H2 |
InChI Key |
DJWYDMDVTYPGJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C(=O)C2=CC3=C(S2)C=CO3 |
Origin of Product |
United States |
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